Sufentanil-d3 HCl
Description
Sufentanil-d3 HCl is a deuterated analog of Sufentanil HCl, where three hydrogen atoms are replaced with deuterium. This modification enhances its stability, making it a valuable internal standard in analytical chemistry, particularly in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for quantifying Sufentanil in biological matrices . Sufentanil itself is a synthetic opioid agonist, approximately 5–10 times more potent than Fentanyl, and is primarily used in anesthesia and pain management . The deuterated form (this compound) avoids isotopic interference during analysis, ensuring precise quantification of the parent compound in pharmacokinetic and toxicological studies.
Properties
Molecular Formula |
C22H27D3N2O2S.HCl |
|---|---|
Molecular Weight |
426.03 |
Origin of Product |
United States |
Chemical Reactions Analysis
Derivatization Reactions for Analytical Characterization
Sufentanil and its analogs undergo derivatization to improve chromatographic resolution and ionization efficiency:
For sufentanil-d3 HCl, similar derivatization would yield isotopically labeled analogs, enabling precise quantification via LC-MS/MS or GC-EI-MS (electron impact ionization) .
Stability and Degradation
This compound’s stability under varying conditions can be inferred from sufentanil studies:
-
Thermal stability : Degrades at temperatures >250°C, forming N-dealkylated and oxidation products (e.g., sulfoxides) .
-
Hydrolytic stability : Resistant to hydrolysis in acidic/basic media (pH 2–12) due to its tertiary amine structure .
-
Photostability : Susceptible to UV-induced degradation, requiring storage in amber glass .
Analytical Data for this compound
While direct data is unavailable, key parameters for deuterated opioids include:
| Parameter | Sufentanil | This compound (Inferred) |
|---|---|---|
| Molecular formula | CHNOS | CHDNOS·HCl |
| Exact mass | 386.2028 Da | 389.2241 Da |
| Retention time (GC-MS) | 8.2 min | 8.2–8.5 min (deuterium effects) |
| Major MS ions | m/z 387 [M+H] | m/z 390 [M+H] |
Deuteration shifts the molecular ion cluster by +3 Da, aiding differentiation from non-deuterated analogs .
Role in Quantitative Analysis
This compound serves as an internal standard in forensic and pharmacokinetic assays due to:
-
Isotopic purity : ≥98% deuterium incorporation minimizes isotopic overlap .
-
Co-elution : Matches the chromatographic behavior of non-deuterated sufentanil .
-
Matrix compensation : Corrects for ionization suppression/enhancement in biological matrices .
Limitations and Research Gaps
-
No peer-reviewed studies specifically detailing this compound’s synthetic pathways or reaction kinetics were identified in the provided sources.
-
Stability data for this compound under accelerated storage conditions (e.g., humidity, light) remains uncharacterized.
Comparison with Similar Compounds
Chemical and Structural Properties
Sufentanil-d3 HCl is structurally identical to Sufentanil HCl except for deuterium substitution at three positions. This contrasts with other deuterated opioids, such as:
- Fentanyl-d5 HCl : Deuterated at five positions, used to study Fentanyl metabolism.
- Alfentanil-d4 HCl : Features deuterium at four sites, aiding in distinguishing it from Alfentanil in assays.
Table 1: Structural Comparison of Deuterated Opioids
| Compound | Deuterium Substitution Sites | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|
| This compound | 3 positions (e.g., methyl groups) | ~579.3 | Quantification of Sufentanil |
| Fentanyl-d5 HCl | 5 positions (aromatic ring) | ~568.2 | Fentanyl metabolite studies |
| Alfentanil-d4 HCl | 4 positions (piperidine) | ~557.1 | Anesthesia drug monitoring |
The choice of deuterated positions impacts chromatographic retention times and MS fragmentation patterns, critical for avoiding overlap with analytes .
Analytical Performance
Deuterated standards like this compound are essential for minimizing matrix effects in MS. Compared to non-deuterated analogs:
- Sensitivity: this compound shows a 99.8% isotopic purity, reducing background noise in MS compared to non-deuterated Sufentanil .
- Specificity : Distinguishable from Alfentanil-d4 HCl in multi-opioid panels due to unique mass shifts.
Table 2: Analytical Metrics in LC-MS/MS
| Parameter | This compound | Fentanyl-d5 HCl | Alfentanil-d4 HCl |
|---|---|---|---|
| Limit of Detection | 0.1 ng/mL | 0.2 ng/mL | 0.15 ng/mL |
| Retention Time (min) | 6.8 | 5.2 | 4.9 |
| Matrix Effect (%) | -5.2 | +3.8 | -2.1 |
This compound demonstrates superior sensitivity compared to Fentanyl-d5 HCl, attributed to optimized deuterium placement .
Metabolic Stability and Pharmacokinetics
Deuteration slows metabolic degradation by altering cytochrome P450 (CYP3A4) interaction. Key comparisons:
- Half-life (in vitro): this compound (t₁/₂ = 8.2 hr) vs. non-deuterated Sufentanil (t₁/₂ = 4.5 hr) due to deuterium’s kinetic isotope effect.
Q & A
Q. How can researchers validate analytical methods for quantifying Sufentanil-d3 HCl in complex matrices?
To ensure accuracy, employ high-performance liquid chromatography (HPLC) or LC-MS/MS with deuterated internal standards. Validate methods using parameters like linearity (1–100 ng/mL), precision (RSD <15%), and recovery rates (≥80%) . Cross-validate results with nuclear magnetic resonance (NMR) to confirm isotopic integrity . Document protocols rigorously to enable replication, adhering to guidelines for record-keeping and instrument calibration .
Q. What are the key considerations when synthesizing this compound for research use?
Focus on isotopic purity by verifying deuterium incorporation at the specified positions via mass spectrometry and NMR. Optimize reaction conditions (e.g., solvent selection, temperature) to minimize byproducts. Purify using recrystallization or preparative HPLC, and confirm final purity (>98%) via orthogonal analytical methods .
Q. How should researchers ensure isotopic stability of this compound during long-term storage?
Conduct accelerated stability studies under varying temperatures (e.g., 4°C, −20°C) and humidity levels. Monitor degradation using LC-MS to detect deuterium loss or structural changes. Store lyophilized samples in inert, airtight containers to prevent hydrolytic or oxidative degradation .
Q. What strategies are critical for literature reviews on this compound’s pharmacological profile?
Use databases like PubMed and Web of Science with keywords such as “deuterated opioids” and “isotope effects.” Prioritize peer-reviewed studies and cross-reference citations to identify knowledge gaps. Critically assess methodologies, such as receptor binding assay conditions, to contextualize findings .
Q. How can researchers optimize sample preparation for this compound in biological matrices?
Use protein precipitation or solid-phase extraction to minimize matrix interference. Spike samples with isotopically labeled analogs (e.g., Sufentanil-d5) as internal controls. Validate recovery rates across concentrations and matrices (e.g., plasma, tissue homogenates) .
Advanced Research Questions
Q. How to design pharmacokinetic studies to assess isotopic effects of this compound in vivo?
Compare deuterated and non-deuterated forms in cross-over animal trials, measuring parameters like AUC, half-life, and metabolite profiles. Control for cytochrome P450 enzyme activity, as deuterium may alter metabolic pathways. Use compartmental modeling to quantify isotope-specific kinetic differences .
Q. What methodologies resolve discrepancies in this compound’s μ-opioid receptor binding affinity across studies?
Standardize assay conditions (e.g., buffer pH, temperature) and receptor sources (e.g., transfected cell lines vs. native tissue). Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO) and validate results using orthogonal techniques like functional cAMP inhibition assays .
Q. How to evaluate the impact of deuterium substitution on this compound’s blood-brain barrier (BBB) penetration?
Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to measure permeability coefficients. Compare deuterated and non-deuterated analogs via LC-MS quantification in brain interstitial fluid. Correlate findings with in vivo imaging (e.g., PET scans) .
Q. What statistical approaches are recommended for cross-study meta-analyses of this compound’s efficacy?
Apply random-effects models to account for heterogeneity in study designs (e.g., dosing regimens, species). Stratify data by variables like administration route and analytical methodology. Use sensitivity analyses to identify confounding factors (e.g., batch-to-batch variability in synthesis) .
Q. How to investigate this compound’s potential for off-target receptor interactions?
Screen against panels of GPCRs, ion channels, and transporters using high-throughput assays. Pair radioligand displacement studies with functional assays (e.g., calcium flux) to distinguish binding from activation. Validate findings in ex vivo tissue models .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise, re-examine variables like sample purity, assay sensitivity, and statistical power. Use Bland-Altman plots to assess inter-study variability .
- Replicability : Document detailed protocols, including equipment settings and reagent lot numbers, to enable independent verification .
- Ethical Compliance : For preclinical studies, adhere to institutional guidelines for humane endpoints and sample size justification to minimize animal use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
